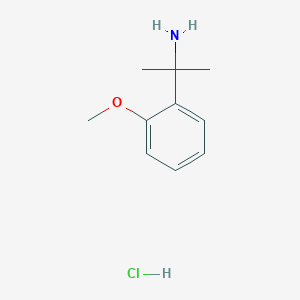
Chlorhydrate de 2-(2-méthoxyphényl)propan-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-Methoxyphenyl)propan-2-amine hydrochloride is a chemical compound that is structurally related to a variety of pharmacologically active molecules. While the specific compound is not directly mentioned in the provided papers, the structural motifs and synthetic strategies discussed are relevant to its analysis. The compound features an aromatic ring with a methoxy substituent and a secondary amine, which is a common feature in many biologically active compounds.
Synthesis Analysis
The synthesis of related compounds has been explored using enzymatic strategies. For instance, a chemoenzymatic strategy was developed for the synthesis of enantioenriched 1-[2-bromo(het)aryloxy]propan-2-amines, which shares a similar backbone to the compound . This method utilized transaminases and lipases to achieve high enantioselectivity. Although the target compound is not brominated, the methodology could potentially be adapted for the synthesis of 2-(2-Methoxyphenyl)propan-2-amine hydrochloride by choosing appropriate starting materials and conditions.
Molecular Structure Analysis
The molecular structure of 2-(2-Methoxyphenyl)propan-2-amine hydrochloride would consist of a phenyl ring substituted with a methoxy group at the ortho position, and a secondary amine attached to a propan-2-amine moiety. The presence of the methoxy group could influence the electronic properties of the aromatic system and potentially affect the reactivity of the amine. Structural confirmation techniques such as IR, 1H NMR, and MS are typically employed to confirm the structure of synthesized compounds, as seen in the synthesis of a related compound, 3-methyl-2-(4-methoxyphenyl) morpholine hydrochloride .
Chemical Reactions Analysis
The reactivity of 2-(2-Methoxyphenyl)propan-2-amine hydrochloride would be influenced by the presence of the methoxy group and the secondary amine. The methoxy group is an electron-donating substituent, which could activate the aromatic ring towards electrophilic substitution reactions. The secondary amine could undergo various reactions, including alkylation, acylation, and reductive amination. An example of a related reaction is the reductive amination of 1-phenyl-2-propanone to produce methamphetamine, where an impurity was identified as a related amine hydrochloride .
Physical and Chemical Properties Analysis
The physical and chemical properties of 2-(2-Methoxyphenyl)propan-2-amine hydrochloride would include its solubility in water due to the hydrochloride salt form, which would make it more amenable to biological studies or pharmaceutical applications. The compound's melting point, boiling point, and stability would be influenced by the presence of the methoxy group and the secondary amine. The methoxy group could also confer additional properties, such as UV absorption, as seen with a related compound, (4-methoxy-benzylidene)-(3-methoxy-phenyl)-amine, which exhibited UV-blocking effects .
Applications De Recherche Scientifique
Neurosciences et neuropharmacologie
Propriétés antidépressives
Effets analgésiques
Recherche cardiovasculaire
Synthèse chimique et chimie médicinale
Pharmacocinétique et métabolisme
Mécanisme D'action
Target of Action
It is known that similar compounds often interact with neurotransmitter systems, particularly the serotonin system .
Mode of Action
Compounds of similar structure have been known to act as potent and selective serotonin releasing agents . They may bind to alpha receptors to mediate these effects .
Biochemical Pathways
Given its potential interaction with the serotonin system, it may influence pathways related to mood regulation, sleep, and other cognitive functions .
Result of Action
If it acts as a serotonin releasing agent, it could potentially influence neuronal signaling and synaptic plasticity .
Analyse Biochimique
Biochemical Properties
It is known that similar compounds can act as a chemoselective reagent for an amine protection/deprotection sequence . This suggests that 2-(2-Methoxyphenyl)propan-2-amine hydrochloride could potentially interact with enzymes, proteins, and other biomolecules in a similar manner.
Molecular Mechanism
Similar compounds have been shown to act as a chemoselective reagent in amine protection/deprotection sequences . This suggests that 2-(2-Methoxyphenyl)propan-2-amine hydrochloride could potentially exert its effects at the molecular level through similar mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.
Metabolic Pathways
Similar compounds have been shown to participate in various metabolic pathways, suggesting that 2-(2-Methoxyphenyl)propan-2-amine hydrochloride could potentially interact with enzymes or cofactors and affect metabolic flux or metabolite levels .
Propriétés
IUPAC Name |
2-(2-methoxyphenyl)propan-2-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO.ClH/c1-10(2,11)8-6-4-5-7-9(8)12-3;/h4-7H,11H2,1-3H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHQHTXFCLGHENC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC=CC=C1OC)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![8-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-1,3-dimethyl-7-(3-methylbutyl)-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2540832.png)
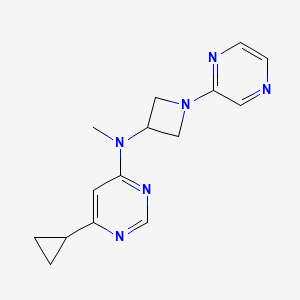

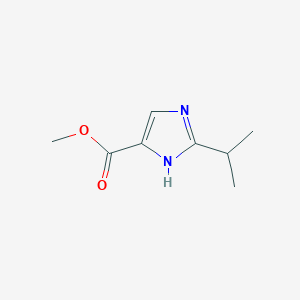
![N-(1,3-benzodioxol-5-yl)-2-[2-(3,4-dimethylphenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]acetamide](/img/structure/B2540839.png)
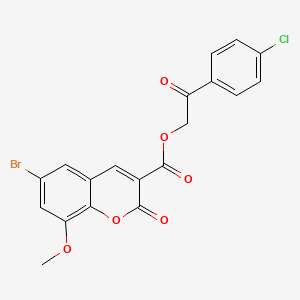
![N'-[4-(1,1-dioxothiazinan-2-yl)phenyl]-N-(3-phenylpropyl)oxamide](/img/structure/B2540842.png)
![4-[(2-Hydroxybenzyl)amino]benzoic acid](/img/structure/B2540843.png)
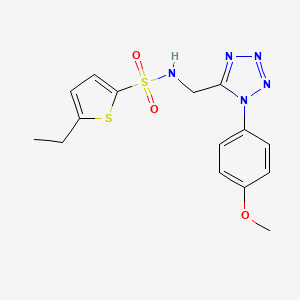
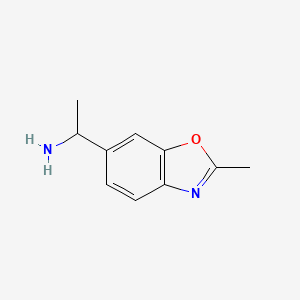
![3-(4-Chlorophenyl)sulfonyl-6-methoxy-1-[(2-methylphenyl)methyl]quinolin-4-one](/img/structure/B2540849.png)
![N-Methyl-1-[(1R,2R)-2-(4-methylphenyl)cyclopropyl]methanamine;hydrochloride](/img/structure/B2540850.png)

![(Z)-{1-[3-(2,3-dihydro-1H-isoindol-2-yl)phenyl]ethylidene}[(4-methylphenyl)methoxy]amine](/img/structure/B2540853.png)